Ethyl p-tolylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46878. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

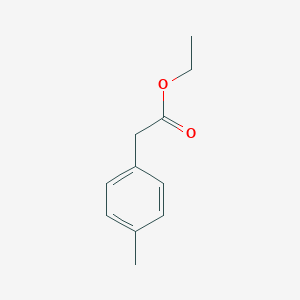

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRGZBIXPLFVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161445 | |

| Record name | Ethyl p-tolylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-19-2 | |

| Record name | Benzeneacetic acid, 4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl p-tolylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14062-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl p-tolylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-tolylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Ethyl p-Tolylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl p-tolylacetate, a key aromatic ester. The information is presented in a structured format to facilitate easy access and comparison for research and development applications. Detailed experimental protocols for its synthesis and analysis are also provided, alongside mandatory visualizations to illustrate key processes.

Core Chemical and Physical Properties

This compound, also known as ethyl 2-(p-tolyl)acetate, is a colorless to slightly yellow liquid. Its fundamental properties are summarized in the tables below.

Chemical Identifiers and Formula

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [2][3] |

| CAS Number | 14062-19-2 | [1][2][3] |

| EC Number | 237-904-1 | [3] |

| InChI | InChI=1S/C11H14O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | [1][2] |

| InChIKey | BTRGZBIXPLFVNK-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)Cc1ccc(C)cc1 | [2] |

| Synonyms | Ethyl 4-methylphenylacetate, p-Tolylacetic acid ethyl ester, Benzeneacetic acid, 4-methyl-, ethyl ester | [1][4] |

Physical and Thermochemical Properties

| Property | Value | Conditions | Source(s) |

| Density | 1.008 g/mL | 25 °C | [2][3] |

| Boiling Point | 116-118 °C | 13 mmHg | [2][3] |

| Refractive Index (n20/D) | 1.496 | 20 °C | [2][3] |

| Flash Point | 109 °C | Closed cup | [2][3] |

| Appearance | Clear colorless to slightly yellow liquid | [5] | |

| LogP (Octanol/Water Partition Coefficient) | 2.6 | [6] | |

| Topological Polar Surface Area | 26.3 Ų | [6] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Fischer-Speier esterification of p-tolylacetic acid with ethanol, using a strong acid as a catalyst.[7]

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

p-Tolylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[8]

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylacetic acid and an excess of absolute ethanol. A molar ratio of at least 1:3 (acid to alcohol) is recommended to drive the equilibrium towards the product.[8]

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture while stirring.[8]

-

Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

-

Work-up:

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[8]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.[9]

Synthesis Workflow

Analytical and Spectroscopic Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and confirming its identity.

Typical Experimental Parameters:

| Parameter | Value |

| Column | A non-polar capillary column (e.g., HP-5MS, 5% phenyl methyl siloxane) is suitable. |

| Carrier Gas | Helium at a constant flow rate of approximately 1 mL/min.[10] |

| Injector Temperature | 250-300 °C.[10] |

| Oven Temperature Program | Initial temperature of 80 °C held for 2 minutes, then ramped at 5-10 °C/min to a final temperature of 250-300 °C, held for a few minutes.[10] |

| Mass Spectrometer | Electron Impact (EI) ionization at 70 eV.[10] |

| Scan Range | 40-400 m/z. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

Experimental Conditions:

-

¹H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer.[11][12] The characteristic signals are:

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene protons of the ethyl group.

-

A singlet for the benzylic methylene protons.

-

A singlet for the methyl protons on the tolyl group.

-

Two doublets in the aromatic region for the para-substituted phenyl ring.

-

-

¹³C NMR: Spectra are typically recorded at 75 or 100 MHz.[11][12] The spectrum will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, the benzylic carbon, the methyl carbon on the tolyl group, and the aromatic carbons.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is available in the NIST WebBook.[1] An Attenuated Total Reflectance (ATR) FT-IR spectrum has also been documented.[13]

Sample Preparation:

A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr) for analysis.

Key Vibrational Frequencies:

-

C=O stretch: A strong absorption band around 1735 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O stretch: Bands in the region of 1250-1000 cm⁻¹ correspond to the C-O stretching vibrations of the ester.

-

C-H stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

Safety Information

This compound is a combustible liquid.[3] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles and chemical-resistant gloves.[3]

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[3]

This guide provides a foundational understanding of the chemical and physical properties of this compound, along with practical experimental guidance. For more detailed information, researchers are encouraged to consult the cited literature.

References

- 1. Ethyl-p-tolylacetate [webbook.nist.gov]

- 2. This compound 98 14062-19-2 [sigmaaldrich.com]

- 3. This compound 98 14062-19-2 [sigmaaldrich.com]

- 4. Ethyl-p-tolylacetate (CAS 14062-19-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. echemi.com [echemi.com]

- 6. Ethyl m-tolylacetate | C11H14O2 | CID 96574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

- 11. epfl.ch [epfl.ch]

- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Ethyl p-Tolylacetate: Molecular Structure and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of ethyl p-tolylacetate. It includes a summary of its chemical identifiers, quantitative data, and a representative synthetic protocol.

Molecular Identity and Structure

This compound, also known as ethyl 4-methylphenylacetate, is an organic compound classified as an ester.[1][2][3] Structurally, it consists of an ethyl group esterified with p-tolylacetic acid. The molecule is characterized by a benzene ring substituted with a methyl group and an ethyl acetate group at the para (1,4) positions.

Molecular Formula: C₁₁H₁₄O₂[1][2][4]

Linear Formula: CH₃C₆H₄CH₂CO₂C₂H₅[5]

SMILES: CCOC(=O)Cc1ccc(C)cc1[2][6]

InChI: 1S/C11H14O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3[1][2][7]

InChIKey: BTRGZBIXPLFVNK-UHFFFAOYSA-N[1][2][7]

The structural representation of this compound is depicted in the following diagram:

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. This data is essential for applications in chemical synthesis, formulation, and quality control.

| Property | Value | Reference |

| Molecular Weight | 178.23 g/mol | [2][3][5][8] |

| Appearance | Clear colorless to slightly yellow liquid | [9] |

| Density | 1.008 g/mL at 25 °C | [5][9] |

| Boiling Point | 116-118 °C at 13 mmHg | [5] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.496 | [5][9] |

| CAS Number | 14062-19-2 | [1][2][3][4] |

| EC Number | 237-904-1 | [3][5] |

| Beilstein Number | 2045927 | [3][5] |

| PubChem CID | 84175 | [3] |

| XLogP3 | 2.6 | [6][8][9] |

| Topological Polar Surface Area | 26.3 Ų | [8] |

Experimental Protocols

Synthesis via Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of p-tolylacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Reaction:

CH₃C₆H₄CH₂COOH + C₂H₅OH ⇌ CH₃C₆H₄CH₂COOC₂H₅ + H₂O

Experimental Workflow:

Caption: Workflow for the Synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine p-tolylacetic acid and an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the mixture into a separatory funnel containing cold water. The this compound, being less dense than water, will form the upper organic layer.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted p-tolylacetic acid and the sulfuric acid catalyst.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and purify the crude product by vacuum distillation to obtain pure this compound.[10]

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the ethyl group, the tolyl moiety, and the acetate linkage.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands, notably a strong C=O stretching vibration for the ester group (around 1735 cm⁻¹).[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[11]

These analytical techniques are crucial for ensuring the quality and purity of this compound for research and development purposes.

References

- 1. Ethyl-p-tolylacetate [webbook.nist.gov]

- 2. Ethyl-p-tolylacetate (CAS 14062-19-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. labsolu.ca [labsolu.ca]

- 4. ivychem.com [ivychem.com]

- 5. 对甲苯基乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]

- 7. This compound(14062-19-2) 1H NMR [m.chemicalbook.com]

- 8. Ethyl m-tolylacetate | C11H14O2 | CID 96574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Ethyl-p-tolylacetate [webbook.nist.gov]

Spectroscopic Analysis of Ethyl p-tolylacetate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Ethyl p-tolylacetate (CAS No: 14062-19-2), a compound of interest in various chemical and pharmaceutical research fields.[1][2][3] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, identification, and purity assessment of the compound.

Molecular Structure

This compound, also known as ethyl 2-(4-methylphenyl)acetate, has the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1][2][3]

Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1.23 | Triplet | 3H | 7.1 | -O-CH₂-CH₃ |

| 2.32 | Singlet | 3H | - | Ar-CH₃ |

| 3.51 | Singlet | 2H | - | -C(=O)-CH₂ -Ar |

| 4.12 | Quartet | 2H | 7.1 | -O-CH₂ -CH₃ |

| 7.12 | Multiplet | 4H | - | Aromatic Protons (Ar-H) |

Solvent: CDCl₃. Data sourced from publicly available spectral databases.[4]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 14.2 | -O-CH₂-CH₃ |

| 21.0 | Ar-CH₃ |

| 41.0 | -C(=O)-CH₂ -Ar |

| 60.6 | -O-CH₂ -CH₃ |

| 128.9 | Aromatic CH |

| 129.3 | Aromatic CH |

| 131.2 | Aromatic Quaternary C |

| 136.5 | Aromatic Quaternary C |

| 171.8 | C =O (Ester Carbonyl) |

Solvent: CDCl₃. Data sourced from publicly available spectral databases.[5]

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2900 | Strong | C-H stretch (Aliphatic) |

| 1735 | Strong | C=O stretch (Ester) |

| 1515 | Medium | C=C stretch (Aromatic) |

| 1250-1000 | Strong | C-O stretch (Ester) |

| 810 | Strong | C-H bend (p-disubstituted aromatic) |

Sample preparation: Liquid film or ATR. Data sourced from NIST and other spectral databases.[2][6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 178 | 30 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [M - OCH₂CH₃ - CO]⁺ or [CH₃C₆H₄CH₂]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[7]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

-

Sample Preparation : A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[8][9] A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Instrumentation : The spectrum is acquired on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[10]

-

Data Acquisition :

-

¹H NMR : A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR : A proton-decoupled experiment is commonly performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS. Integration of the peaks in the ¹H NMR spectrum provides the relative ratio of protons.

-

Sample Preparation : For Attenuated Total Reflectance (ATR) IR, a drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[11] No further preparation is needed. For transmission IR, a thin liquid film is created by placing a drop of the sample between two salt plates (e.g., KBr or NaCl).[12]

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition : A background spectrum of the clean ATR crystal or empty salt plates is first collected. The sample spectrum is then recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber.

-

Data Processing : The final spectrum is typically presented as percent transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Sample Preparation : The sample is typically diluted in a volatile solvent (e.g., ethyl acetate, dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) is commonly used. The GC separates the components of the sample before they enter the mass spectrometer.

-

Data Acquisition :

-

The sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert gas.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In Electron Ionization (EI), the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

-

Data Processing : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum shows the relative intensity of each fragment ion, with the most abundant ion (the base peak) assigned a relative intensity of 100%.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical sample.

References

- 1. This compound 98 14062-19-2 [sigmaaldrich.com]

- 2. Ethyl-p-tolylacetate [webbook.nist.gov]

- 3. Ethyl-p-tolylacetate (CAS 14062-19-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound(14062-19-2) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(14062-19-2) 13C NMR [m.chemicalbook.com]

- 6. This compound(14062-19-2) IR Spectrum [chemicalbook.com]

- 7. Ethyl-p-tolylacetate [webbook.nist.gov]

- 8. azom.com [azom.com]

- 9. stolaf.edu [stolaf.edu]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Ethyl p-Tolylacetate (CAS 14062-19-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl p-tolylacetate (CAS 14062-19-2), a versatile ester with applications in organic synthesis, fragrance development, and as a potential intermediate in the pharmaceutical industry. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis and purification, and presents its characteristic spectral data.

Chemical and Physical Properties

This compound is a colorless liquid with a sweet, floral, and fruity odor.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 14062-19-2 | [2] |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Boiling Point | 116-118 °C at 13 mmHg | [1] |

| Density | 1.008 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.496 | [1] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [3] |

| Appearance | Colorless to slightly yellow liquid | [4] |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| Synonyms | Ethyl 2-(p-tolyl)acetate, 4-Methylphenylacetic acid ethyl ester, p-Tolylacetic acid ethyl ester | [2] |

Synthesis of this compound via Fischer Esterification

The most common and efficient method for the synthesis of this compound is the Fischer esterification of p-toluic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[5][6] This reversible reaction is driven towards the formation of the ester by using an excess of the alcohol and/or by removing the water formed during the reaction.[5][6]

Experimental Protocol

Materials:

-

p-Toluic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine p-toluic acid and an excess of absolute ethanol (typically 3-5 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add water and a suitable organic solvent for extraction, such as diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.[7]

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

The crude ester can be further purified by vacuum distillation to obtain the final product.[8]

-

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

References

- 1. This compound(14062-19-2) 13C NMR spectrum [chemicalbook.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. athabascau.ca [athabascau.ca]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Synthesis of Ethyl p-tolylacetate from p-toluic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of ethyl p-tolylacetate from p-toluic acid, primarily focusing on the Fischer-Speier esterification method. This guide includes a detailed reaction mechanism, experimental protocols, quantitative data, and process visualizations to support research and development in the chemical and pharmaceutical industries. This compound serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1]

Principle and Reaction Mechanism

The synthesis of this compound from p-toluic acid is most commonly achieved through Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid (p-toluic acid) with an alcohol (ethanol) to produce an ester (this compound) and water.[2][3] The reaction is an equilibrium process. To achieve a high yield of the ester, the equilibrium must be shifted to the product side.[4] This is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing water as it is formed, often through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[2][5]

Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2][3]

The mechanism of Fischer esterification involves several key steps:

-

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the p-toluic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack : The nucleophilic oxygen atom of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming an activated complex.

-

Elimination of Water : This activated complex eliminates a molecule of water, forming a protonated ester.

-

Deprotonation : The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final this compound and regenerate the acid catalyst.[4]

Caption: Reaction mechanism of Fischer-Speier esterification.

Experimental Protocols

The following section details a generalized laboratory procedure for the synthesis of this compound. This protocol is a composite of standard Fischer esterification procedures.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| p-Toluic Acid | C₈H₈O₂ | 136.15 | Starting carboxylic acid |

| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | Reactant and solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Catalyst |

| Toluene | C₇H₈ | 92.14 | Optional, for azeotropic removal of water |

| Sodium Bicarbonate (5% aq. soln.) | NaHCO₃ | 84.01 | For neutralization |

| Brine (Saturated NaCl soln.) | NaCl | 58.44 | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent |

| Diethyl Ether or Ethyl Acetate | - | - | Extraction solvent |

Detailed Synthesis Procedure

Reaction Setup:

-

A 250 mL round-bottom flask is equipped with a reflux condenser and a magnetic stir bar. If azeotropic removal of water is desired, a Dean-Stark apparatus is placed between the flask and the condenser.

-

To the flask, add p-toluic acid (e.g., 0.1 mol, 13.6 g) and an excess of anhydrous ethanol (e.g., 100 mL). Ethanol serves as both a reactant and the solvent.[3]

-

Slowly and cautiously, add the acid catalyst, such as concentrated sulfuric acid (e.g., 1-2 mL), to the stirring mixture.[5]

Reaction Execution:

-

Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction temperature will be close to the boiling point of ethanol (~78 °C).

-

Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

If using a Dean-Stark trap with toluene, continue reflux until the theoretical amount of water has been collected.[5]

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

If a large excess of ethanol was used, remove most of it using a rotary evaporator.[5]

-

Transfer the residue to a separatory funnel. Dilute with an extraction solvent like diethyl ether or ethyl acetate (e.g., 100 mL) and wash with water (2 x 50 mL).[5]

-

To neutralize the remaining acid catalyst and unreacted p-toluic acid, wash the organic layer with a 5% aqueous sodium bicarbonate solution (2 x 50 mL) until effervescence ceases.[6][7]

-

Wash the organic layer with brine (1 x 50 mL) to remove residual water and salts.[8]

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

For high purity, the crude product should be purified by vacuum distillation.[10][11] Collect the fraction boiling at approximately 116-118 °C at 13 mmHg.[1]

Caption: General experimental workflow for synthesis and purification.

Quantitative Data

The yield of Fischer esterification reactions is highly dependent on the specific substrates and reaction conditions. While specific data for the synthesis of this compound from p-toluic acid is not abundant in the cited literature, data from analogous reactions provide a strong indication of expected outcomes.

Table 1: Reaction Conditions and Yields for Similar Esterifications

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |

| Acetic Acid | Ethylene Glycol Butyl Ether | p-TsOH (3%) | Reflux, 60 min, Cyclohexane | 98.81% | [12] |

| Hippuric Acid | Cyclohexanol | p-TsOH | Reflux, 30 hrs, Toluene (Dean-Stark) | 96% | [5] |

| Hydroxy Acid | Ethanol | H₂SO₄ | Reflux, 2 hrs | 95% | [5] |

| Benzyl Cyanide* | Ethanol | H₂SO₄ | Reflux, 6-7 hrs | 83-87% | [11] |

| Benzoic Acid | Methanol | H₂SO₄ | 65°C | 90% | [5] |

| Note: This reaction proceeds via the Pinner reaction followed by hydrolysis and esterification, but provides a relevant yield for a similar product structure. |

Table 2: Physical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| p-Toluic Acid | C₈H₈O₂ | 136.15 | 274-275 | ~1.06 (solid) | - |

| Ethanol | C₂H₅OH | 46.07 | 78.37 | 0.789 | 1.361 |

| This compound | C₁₁H₁₄O₂ | 178.23 | 116-118 @ 13 mmHg | 1.008 @ 25°C | 1.496 |

[Data for this compound sourced from Sigma-Aldrich[1]]

Alternative Synthesis Route: From p-Toluyl Chloride

An alternative method for preparing this compound involves the reaction of p-toluyl chloride with ethanol.[13] This is not a Fischer esterification but a nucleophilic acyl substitution on an acid chloride.

Reaction: CH₃C₆H₄COCl + CH₃CH₂OH → CH₃C₆H₄COOCH₂CH₃ + HCl

This reaction is typically faster and not an equilibrium process, often leading to very high yields.[13] It is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct.[13] One documented synthesis of ethyl p-toluate from p-toluyl chloride (reacting with diethyl carbonate) reported a 78% yield.[10]

Conclusion

The synthesis of this compound from p-toluic acid via Fischer-Speier esterification is a robust and well-established method. High yields can be achieved by applying principles of chemical equilibrium, specifically by using an excess of the alcohol reactant and ensuring the removal of water. The purification protocol, involving acid-base extractions followed by vacuum distillation, is critical for obtaining a high-purity product suitable for applications in pharmaceutical and chemical industries. For syntheses where the starting carboxylic acid is sensitive to strong acid and heat, the alternative route from the corresponding acyl chloride offers a milder and often faster alternative.

References

- 1. This compound 98 14062-19-2 [sigmaaldrich.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. reddit.com [reddit.com]

- 8. Ethyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. atlantis-press.com [atlantis-press.com]

- 13. What esters can be synthesized from P - Toluic Acid Chloride? - Blog [evergreensinochem.com]

Unveiling the Origins of Ethyl p-Tolylacetate: A Technical Guide to Its Natural Occurrence and Synthetic Production

For Immediate Release

This technical guide offers an in-depth exploration of the natural occurrence and synthetic sources of ethyl p-tolylacetate, a significant aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presenting detailed experimental methodologies, quantitative data, and visual representations of key chemical pathways.

Executive Summary

This compound, also known as ethyl 4-methylphenylacetate, is a valuable ester recognized for its characteristic fruity and honey-like aroma. While its synthetic production is well-established, its presence in the natural world is less definitive. This guide delves into the available scientific literature to clarify its origins. Evidence points to the natural occurrence of its precursor, p-tolylacetic acid, in some plant species. However, direct isolation of this compound from natural sources is not extensively documented. Consequently, chemical synthesis remains the primary and most reliable source of this compound for industrial and research applications. This guide provides a comprehensive overview of both the potential biosynthetic pathways of its precursors and the established methods for its chemical synthesis.

Natural Occurrence: An Elusive Presence

Direct evidence for the widespread natural occurrence of this compound is limited in current scientific literature. However, the presence of its parent carboxylic acid, p-tolylacetic acid (also known as 4-methylphenylacetic acid), has been reported in at least one fruit extract, suggesting the possibility of its esterified form, this compound, existing in nature, albeit likely in trace amounts.[1]

A related compound, p-tolyl acetate, has been identified as a natural constituent of ylang-ylang essential oil, derived from the flowers of the Cananga odorata tree. This finding suggests that the tolyl acetic moiety is part of the biosynthetic repertoire of some plants, further supporting the plausibility of this compound's natural existence.

Biosynthesis of the Precursor: p-Tolylacetic Acid

The biosynthesis of p-tolylacetic acid in plants is believed to follow the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. Phenylacetic acid (PAA), a related auxin, is synthesized from the amino acid phenylalanine.[2][3] It is plausible that a similar pathway, with modifications, could lead to the formation of p-tolylacetic acid. The proposed biosynthetic pathway initiates with the amino acid phenylalanine.

Diagram 1: Proposed Biosynthesis of p-Tolylacetic Acid

A proposed biosynthetic pathway for p-tolylacetic acid, starting from phenylalanine.

Synthetic Production: The Primary Source

Given the lack of substantial evidence for its widespread natural availability, chemical synthesis is the principal method for producing this compound for commercial and research purposes. The most common and industrially significant method is the Fischer-Speier esterification.

Fischer-Speier Esterification

This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[4][5][6][7] In the case of this compound, p-tolylacetic acid is reacted with ethanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[4]

Diagram 2: Fischer-Speier Esterification Workflow

A simplified workflow for the synthesis of this compound via Fischer-Speier esterification.

Experimental Protocol for Fischer-Speier Esterification

The following is a generalized experimental protocol for the laboratory-scale synthesis of this compound.

Materials:

-

p-Tolylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine p-tolylacetic acid and an excess of anhydrous ethanol. While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to reach equilibrium. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude this compound by distillation under reduced pressure to obtain the pure product.

Quantitative Data

Due to the scarcity of data on its natural occurrence, quantitative data primarily pertains to the synthesis of this compound. The yield of the Fischer-Speier esterification can be optimized by controlling reaction conditions.

| Parameter | Condition | Effect on Yield |

| Reactant Ratio | Use of excess ethanol | Shifts equilibrium towards product formation, increasing yield. |

| Catalyst | Strong acid (e.g., H₂SO₄) | Increases the rate of reaction. |

| Temperature | Reflux temperature of ethanol | Provides the necessary activation energy for the reaction. |

| Water Removal | Use of a Dean-Stark apparatus | Removes water as it is formed, driving the equilibrium to the right and increasing yield. |

Conclusion

While the tantalizing possibility of this compound's natural existence is supported by the presence of its precursors and related compounds in the plant kingdom, definitive evidence remains elusive. For the foreseeable future, chemical synthesis, predominantly through the robust and well-understood Fischer-Speier esterification, will continue to be the primary and most reliable source of this important aromatic compound for its various applications in the fragrance, flavor, and pharmaceutical industries. Further research into the phytochemistry of aromatic plants may yet uncover significant natural sources of this compound.

References

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. athabascau.ca [athabascau.ca]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

The Biological Activity of Ethyl p-Tolylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl p-tolylacetate, a carboxylester, is a synthetic compound with limited direct research into its biological activities. However, its role as a key precursor in the synthesis of the bioactive natural product, (-)-incrustoporin, has established its indirect significance in the exploration of novel antifungal agents. This technical guide provides a comprehensive overview of the known biological context of this compound, focusing on its application in the synthesis of (-)-incrustoporin, and details the associated biological activities and experimental protocols.

Antifungal Activity: A Derivative Approach

While direct studies on the biological effects of this compound are scarce, its pivotal role is in the synthesis of (-)-incrustoporin, a compound with recognized antifungal properties.

Synthesis of (-)-Incrustoporin

This compound serves as a fundamental building block in the total synthesis of (-)-incrustoporin. The synthesis involves an aldol condensation reaction between this compound and (2R)-benzoyloxy-butanal. This is followed by a one-pot acid-catalyzed deprotection of the benzoyl group, lactone ring-closure, and elimination of the β-hydroxyl group to yield the final product, (-)-incrustoporin[1][2].

Experimental Protocol: Synthesis of (-)-Incrustoporin from this compound

The following protocol is a summarized representation of the synthesis described in the literature[1][2].

Materials:

-

This compound

-

(2R)-benzoyloxy-butanal

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvents and reagents

Procedure:

-

Enolate Formation: A solution of this compound in anhydrous THF is cooled to -78°C. A freshly prepared solution of LDA in THF is added dropwise to generate the lithium enolate of the ester.

-

Aldol Condensation: A solution of (2R)-benzoyloxy-butanal in anhydrous THF is added to the enolate solution at -78°C. The reaction mixture is stirred for a specified time to allow for the aldol addition to occur.

-

Work-up: The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

-

Cyclization and Elimination: The crude aldol product is dissolved in a suitable solvent (e.g., toluene) and treated with an acid catalyst. The mixture is heated to reflux to facilitate deprotection, lactonization, and elimination in a single step, affording (-)-incrustoporin.

-

Purification: The final product is purified using column chromatography on silica gel.

Logical Relationship of Synthesis:

Synthesis of (-)-Incrustoporin from this compound.

Antifungal Activity of (-)-Incrustoporin

(-)-Incrustoporin and its derivatives have demonstrated notable antifungal and antiviral activities[3][4][5]. The antifungal efficacy of these compounds has been evaluated against various plant pathogenic fungi.

Table 1: Antifungal Activity of (-)-Incrustoporin Derivatives

| Compound | Fungal Strain | Inhibition Rate (%) at 50 mg/kg | Reference |

| 5d | Cercospora arachidicola | Superior to Chlorothalonil & Carbendazim | [3][4][5] |

| 5e | Cercospora arachidicola | Superior to Chlorothalonil & Carbendazim | [3][4][5] |

| 5f | Cercospora arachidicola | Superior to Chlorothalonil & Carbendazim | [3][4][5] |

| 5g | Cercospora arachidicola | Superior to Chlorothalonil & Carbendazim | [3][4][5] |

Experimental Protocol: Antifungal Bioassay (General)

The following is a generalized protocol for assessing the antifungal activity of compounds like (-)-incrustoporin and its derivatives, based on standard methodologies.

Materials:

-

Fungal strains (e.g., Cercospora arachidicola)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., commercial fungicide like Chlorothalonil or Carbendazim)

-

Negative control (solvent alone)

-

Sterile petri dishes and other labware

Procedure:

-

Media Preparation: Prepare PDA medium and sterilize by autoclaving. Allow it to cool to approximately 45-50°C.

-

Incorporation of Test Compounds: Add the test compound, positive control, or negative control to the molten PDA to achieve the desired final concentration.

-

Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (of a specific diameter) from a fresh culture of the test fungus onto the center of each agar plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the negative control plate reaches the edge of the dish.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the negative control group, and dt is the average diameter of the fungal colony in the treatment group.

Workflow for Antifungal Bioassay:

General workflow for an in vitro antifungal bioassay.

Direct Biological Activity of this compound

Currently, there is a significant lack of publicly available data on the direct biological activities of pure this compound. The majority of research has utilized "ethyl acetate extracts" of various natural products, where ethyl acetate serves as a solvent. The biological effects observed in such studies are attributable to the complex mixture of compounds extracted from the source material, and not to ethyl acetate or its derivatives.

Toxicological Profile

Conclusion

The primary biological significance of this compound lies in its role as a synthetic precursor to the antifungal agent (-)-incrustoporin. While this connection highlights its importance in the development of new antimicrobial compounds, there is a clear knowledge gap regarding the direct biological activities of this compound itself. Future research should focus on the in vitro and in vivo evaluation of this compound to explore its potential pharmacological or toxicological properties. Such studies would provide a more complete understanding of its biological profile and could uncover new applications beyond its current use in organic synthesis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

An In-Depth Technical Guide to the Safety, Handling, and Storage of Ethyl p-tolylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for Ethyl p-tolylacetate (CAS No. 14062-19-2). The following sections detail its physical and chemical properties, toxicological data, safe handling procedures, and storage requirements to ensure its proper use in a research and development setting.

Chemical and Physical Properties

This compound is a clear, colorless to slightly yellow liquid. A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Clear colorless to slightly yellow liquid | |

| Odor | Odorless | |

| Density | 1.008 g/mL at 25 °C | [1] |

| Boiling Point | 116-118 °C at 13 mmHg | [1] |

| 72-74 °C at 0.9 Torr | [2] | |

| Melting Point | 62-63 °C | [2] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.496 | [1][2] |

Toxicological Information and Hazard Classification

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[2]

Pictograms:

Safety and Handling

Adherence to proper safety protocols is crucial when handling this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided in Table 3.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Reference |

| Eye/Face Protection | Chemical safety goggles or a face shield. | [3] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. | [3] |

| Body Protection | A flame-retardant lab coat. For large quantities or potential for splashing, a chemical-resistant apron or suit is recommended. | |

| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary. | [3] |

Safe Handling Practices

-

Handle in a well-ventilated place.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Use non-sparking tools.[2]

-

Prevent fire caused by electrostatic discharge.[2]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[4]

Storage Requirements

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

-

Store in a well-ventilated place. Keep the container tightly closed.

-

Keep in a dry, cool place.[4]

-

Store locked up.[2]

-

It is classified under Storage Class Code 10 - Combustible liquids.[3]

-

Store apart from foodstuff containers or incompatible materials.[2]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the following are detailed methodologies based on OECD guidelines that are used to assess the hazards associated with substances of this nature.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animal: The albino rabbit is the preferred species.[5]

-

Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.[6]

-

Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[5]

-

Exposure: The exposure period is 4 hours.[5]

-

Observation: After the exposure period, the residual substance is removed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[1] Observations can continue for up to 14 days to assess the reversibility of any effects.[5]

-

Scoring: The severity of the skin reactions is scored using a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or damage to the eye.

-

Test Animal: The albino rabbit is the recommended species.[7]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[7]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[7] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva. The reversibility of any observed lesions is also assessed.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This study is conducted to assess the adverse effects that may occur from a single, short-term dermal exposure to a substance.

-

Test Animal: The rat is a commonly used species.[8]

-

Preparation: The fur is removed from the dorsal area of the trunk of the test animals.

-

Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing.[9]

-

Exposure: The exposure period is 24 hours.[3]

-

Observation: Animals are observed for mortality, signs of toxicity, and body weight changes for at least 14 days.[9] A full necropsy is performed on all animals at the end of the observation period.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a chemical substance like this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of laboratory chemicals.

References

- 1. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 4. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 5. oecd.org [oecd.org]

- 6. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. nucro-technics.com [nucro-technics.com]

Technical Guide: Solubility and Partition Coefficient of Ethyl p-tolylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and partition coefficient of Ethyl p-tolylacetate. It includes a summary of available data, detailed experimental protocols for the determination of these properties, and workflow visualizations to aid in experimental design.

Quantitative Data Summary

Precise experimental data for the solubility and partition coefficient of this compound is not extensively available in public literature. The following tables summarize the available information and data for structurally related compounds to provide an estimate of its physicochemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |

| Molecular Weight | 178.23 g/mol | [3] |

| Density | 1.008 g/mL at 25 °C | |

| Boiling Point | 116-118 °C at 13 mmHg | |

| Refractive Index | n20/D 1.496 |

Table 2: Solubility Data

| Solvent | Solubility | Notes | Source |

| Water | Poorly soluble/Insoluble | Esters with longer hydrocarbon chains tend to have lower water solubility.[4][5] | [6] |

| Chloroform | Slightly Soluble | - | [7] |

| Ethyl Acetate | Slightly Soluble | - | [7] |

| Alcohol | Miscible | - | [6] |

| Oils | Miscible | - | [6] |

Table 3: Partition Coefficient Data

| Compound | logP Value | Temperature (°C) | Notes | Source |

| This compound | No experimental data found | - | The octanol-water partition coefficient (logP) is a key parameter in assessing the environmental fate of chemicals.[8] | - |

| Ethyl phenylacetate | 2.36 | 22 | Structurally similar compound, provides an estimate. | [7] |

| p-Tolyl acetate | 2.11 | 25 | Structurally similar compound, provides an estimate. | [6] |

Experimental Protocols

Detailed methodologies for determining the solubility and partition coefficient of a compound like this compound are crucial for obtaining reliable and reproducible data. The following are standard experimental protocols.

2.1. Determination of Aqueous Solubility

The shake-flask method is a common and straightforward technique for determining the solubility of a compound in water.

-

Principle: An excess amount of the solute (this compound) is added to a known volume of water. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the aqueous phase is measured.

-

Apparatus and Reagents:

-

This compound (high purity)

-

Deionized water

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

-

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of deionized water.

-

Seal the flask and place it in a constant temperature bath on a mechanical shaker.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand in the constant temperature bath to allow for phase separation.

-

Centrifuge the solution to separate the undissolved solid from the saturated aqueous solution.

-

Carefully withdraw a known aliquot of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent if necessary and determine the concentration of this compound using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Repeat the measurement at least three times to ensure reproducibility.

-

2.2. Determination of the Octanol-Water Partition Coefficient (logP)

The shake-flask method is the most widely used technique for determining the octanol-water partition coefficient (Kow or P).[9] It is suitable for compounds with an expected logP in the range of -2 to 4.

-

Principle: The partition coefficient is defined as the ratio of the equilibrium concentrations of a substance in 1-octanol and water.[8] The compound is dissolved in one of the phases, and the two immiscible phases are placed in contact and agitated until equilibrium is achieved. The concentration of the compound in each phase is then determined.

-

Apparatus and Reagents:

-

This compound (high purity)

-

1-Octanol (reagent grade, pre-saturated with water)

-

Deionized water (pre-saturated with 1-octanol)

-

Separatory funnels

-

Mechanical shaker

-

Constant temperature bath

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

-

Procedure:

-

Prepare water-saturated octanol and octanol-saturated water by mixing equal volumes of the two solvents, shaking, and allowing them to separate overnight.

-

Prepare a stock solution of this compound in either water-saturated octanol or octanol-saturated water at a known concentration.

-

Place known volumes of the stock solution and the other immiscible phase into a separatory funnel. The volume ratio of the two phases should be adjusted based on the expected logP to ensure that the concentration in both phases can be accurately measured.

-

Seal the separatory funnel and shake it in a constant temperature bath for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

Allow the phases to separate completely. If an emulsion forms, it may be necessary to centrifuge the mixture.

-

Withdraw a sample from each phase (aqueous and octanol).

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase (Co) to the concentration in the aqueous phase (Cw): P = Co / Cw.

-

The logP is the base-10 logarithm of the partition coefficient.

-

Mandatory Visualizations

3.1. Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of aqueous solubility.

3.2. Experimental Workflow for Partition Coefficient (logP) Determination

Caption: Workflow for the shake-flask method to determine the octanol-water partition coefficient.

References

- 1. Ethyl-p-tolylacetate [webbook.nist.gov]

- 2. This compound | C11H14O2 | CID 84175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Ester Dosage in the Laboratory - YesWeLab - Blog [blog.yeswelab.fr]

- 6. P-TOLYL ACETATE | 140-39-6 [chemicalbook.com]

- 7. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]

- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. rc.usf.edu [rc.usf.edu]

Methodological & Application

Application Note: Quantitative Analysis of Ethyl p-Tolylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl p-tolylacetate is an aromatic ester commonly utilized as a fragrance ingredient in cosmetics, perfumes, and other consumer products. It also serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed analytical methods for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The protocols include sample preparation, instrument parameters, and typical method validation data.

Analytical Methods Overview

Both GC-FID and HPLC-UV are suitable for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

-

Gas Chromatography (GC-FID): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity.

-

High-Performance Liquid Chromatography (HPLC-UV): This method is advantageous for less volatile samples or when derivatization is not desirable. It is a versatile technique suitable for a wide range of sample matrices.

Data Presentation: Method Validation Summary

The following tables summarize typical performance characteristics for the analytical methods described. This data is representative for the quantification of fragrance esters and should be validated in-house for specific applications.

Table 1: GC-FID Method - Typical Validation Data

| Validation Parameter | Typical Performance |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

Table 2: HPLC-UV Method - Typical Validation Data

| Validation Parameter | Typical Performance |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 97.5 - 101.5% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

Experimental Protocols

Method 1: Quantification by Gas Chromatography (GC-FID)

This protocol outlines the procedure for the quantification of this compound using a GC system equipped with a Flame Ionization Detector (FID).

1. Materials and Reagents

-

This compound reference standard (98% purity or higher)

-

Ethyl acetate (HPLC grade)[1]

-

Methanol (HPLC grade)

-

Deionized water

-

Internal Standard (IS), e.g., Tetradecane or a suitable non-interfering compound.

2. Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the linearity range (e.g., 1, 5, 10, 25, 50, 100, and 200 µg/mL).

-

Internal Standard (IS) Solution (50 µg/mL): Prepare a stock solution of the internal standard in methanol.

3. Sample Preparation (Illustrative for a Cosmetic Cream)

-

Accurately weigh 1.0 g of the sample into a 50 mL centrifuge tube.

-

Add 10 mL of ethyl acetate and vortex for 2 minutes to extract the analyte.[2]

-

Add a known amount of the internal standard solution.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial for analysis.

4. GC-FID Operating Conditions

| Parameter | Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (Split ratio 20:1) |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial 80 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

5. Data Analysis

-

Quantify the this compound concentration by creating a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration of the working standard solutions.

-

Determine the concentration in the sample from the calibration curve.

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes the quantification of this compound using an HPLC system with a UV detector.

1. Materials and Reagents

-

This compound reference standard (98% purity or higher)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS compatibility)[3]

-

Methanol (HPLC grade)

2. Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the linearity range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

3. Sample Preparation (Illustrative for a Liquid Formulation)

-

Accurately dilute a known volume or weight of the liquid sample with the mobile phase to bring the concentration of this compound within the calibration range.

-

Filter the diluted sample through a 0.45 µm nylon syringe filter into an HPLC vial.

4. HPLC-UV Operating Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid[3] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Detector |

| Detection Wavelength | 220 nm |

5. Data Analysis

-

Quantify the this compound concentration by creating a calibration curve of the peak area versus the concentration of the working standard solutions.

-

Determine the concentration in the sample from the calibration curve.

Visualizations

Conclusion

The GC-FID and HPLC-UV methods presented provide reliable and accurate means for the quantification of this compound in various sample matrices. The choice of method should be based on the specific requirements of the analysis. It is essential to perform a full method validation in the target matrix to ensure the suitability of the chosen method for its intended purpose.

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ethyl p-tolylacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Ethyl p-tolylacetate using High-Performance Liquid Chromatography (HPLC). The described method is a robust reversed-phase HPLC (RP-HPLC) approach suitable for quality control, purity assessment, and formulation analysis in a drug development setting.

Introduction

This compound is an aromatic ester with applications in various industries, including pharmaceuticals and fragrances. Accurate and reliable quantification of this compound is essential for ensuring product quality and consistency. This application note details a validated HPLC method for the determination of this compound, providing information on the chromatographic conditions, method validation parameters, and a step-by-step protocol.

Chromatographic Conditions

A reverse-phase HPLC method was developed for the analysis of this compound.[1] The conditions are summarized in the table below.

| Parameter | Value |

| HPLC System | Standard HPLC system with a UV detector |

| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Run Time | 10 minutes |

Method Validation Summary